4-ethyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
4-ETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling with the sulfonamide group. Common reagents used in these reactions include sodium carbonate, dioxane, and water . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions often involve controlled temperatures and the use of solvents such as dioxane and water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-ETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide: Known for its antibacterial properties.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry.
Uniqueness
4-ETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group, a piperidine ring, and a pyrimidine moiety. This unique structure contributes to its diverse range of applications and potential therapeutic effects .
Properties
Molecular Formula |
C24H29N5O2S |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-ethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H29N5O2S/c1-3-19-7-13-22(14-8-19)32(30,31)28-21-11-9-20(10-12-21)26-24-25-18(2)17-23(27-24)29-15-5-4-6-16-29/h7-14,17,28H,3-6,15-16H2,1-2H3,(H,25,26,27) |
InChI Key |
UXRGJSUKILDFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C |
Origin of Product |
United States |
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